

GSK3494245: A Novel Proteasome Inhibitor with Potent Activity Against Antimony-Resistant Leishmania

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Compound of Interest		
Compound Name:	GSK3494245	
Cat. No.:	B11932695	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania donovani complex, remains a significant global health challenge. The emergence and spread of resistance to first-line antimonial drugs necessitates the development of novel therapeutics with alternative mechanisms of action. This technical guide provides an in-depth overview of the preclinical candidate **GSK3494245**, a potent and selective inhibitor of the Leishmania proteasome, with a focus on its activity against antimony-resistant strains.

GSK3494245 has demonstrated significant efficacy against both antimony-sensitive and antimony-resistant clinical isolates of L. donovani, positioning it as a promising candidate for the treatment of VL in regions with high rates of antimonial treatment failure. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of GSK3494245

The following tables summarize the in vitro activity of **GSK3494245** against Leishmania donovani parasites. While direct comparative data for **GSK3494245** against well-characterized antimony-sensitive and resistant strains from a single study is limited in the public domain, the



available information indicates potent activity against various clinical isolates, including those with a resistant phenotype.

Table 1: In Vitro Activity of **GSK3494245** against Leishmania donovani

Compound	Strain/Assay	EC50 (μM)	Reference
GSK3494245	Intramacrophage L. donovani	1.6	[1]
GSK3494245	Axenic Amastigotes	pEC50 = 6.5	[2]
GSK3494245	Intramacrophage L. donovani (THP-1)	pEC50 = 5.8	[2]
GSK3494245	Intramacrophage L. donovani (THP-1)	5.7	[2]

Table 2: Example of In Vitro Activity of Other Compounds Against Antimony-Resistant Leishmania donovani

This table is provided as a reference to demonstrate how data for antimony-resistant strains is typically presented.

Compound	Strain	Resistance Phenotype	EC50 (μM)	Reference
Arylquinoline 34	L. donovani BPK282	Antimony- Resistant	0.86	[3]
Arylquinoline 34	L. donovani BPK275	Antimony- Resistant	0.71	[3]
Arylquinoline 34	L. donovani BPK173	Antimony- Resistant	0.66	[3]

Experimental Protocols In Vitro Intramacrophage Leishmania donovani Assay

Foundational & Exploratory





This protocol is a composite of methodologies described in the literature for assessing the efficacy of compounds against intracellular Leishmania amastigotes.[4][5][6]

- a. Cell Culture and Differentiation:
- Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).
- Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Differentiation: Seed THP-1 cells at a density of 2 x 10^5 cells/mL in a 96-well plate. Induce differentiation into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 20-50 ng/mL. Incubate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere. After differentiation, wash the adherent macrophages with fresh, warm medium to remove PMA.
- b. Parasite Culture and Infection:
- Parasite Strain:Leishmania donovani promastigotes (e.g., MHOM/SD/62/1S-CL2D).
- Culture: Culture promastigotes in M199 medium supplemented with 20% FBS, 1% penicillinstreptomycin, and 25 mM HEPES at 26°C.
- Infection: Infect the differentiated THP-1 macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes. After the incubation period, wash the cells to remove extracellular parasites.
- c. Compound Treatment and Evaluation:
- Compound Preparation: Prepare a stock solution of GSK3494245 in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Treatment: Add the compound dilutions to the infected macrophages and incubate for 72 hours at 37°C.

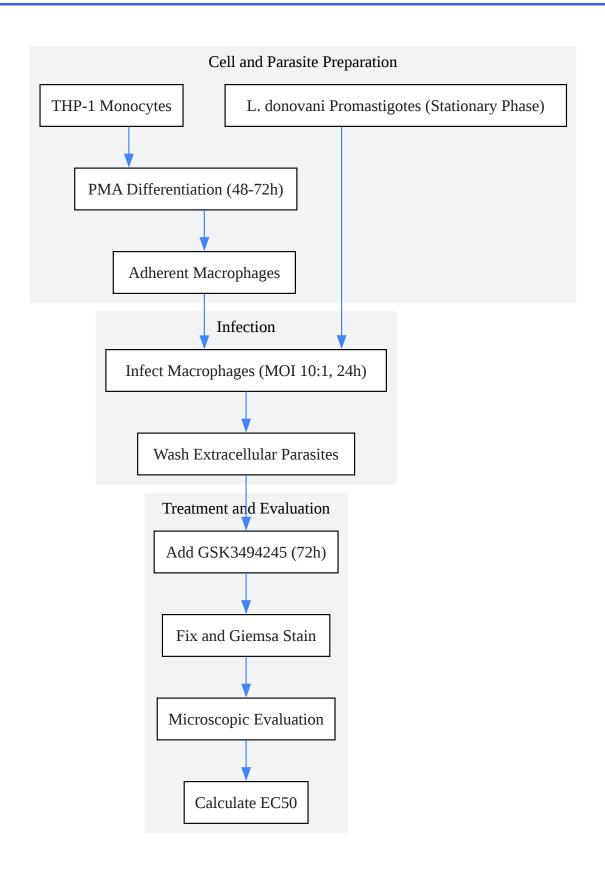






 Evaluation: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. The 50% effective concentration (EC50) is calculated as the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to the untreated control.





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Intramacrophage Assay Workflow

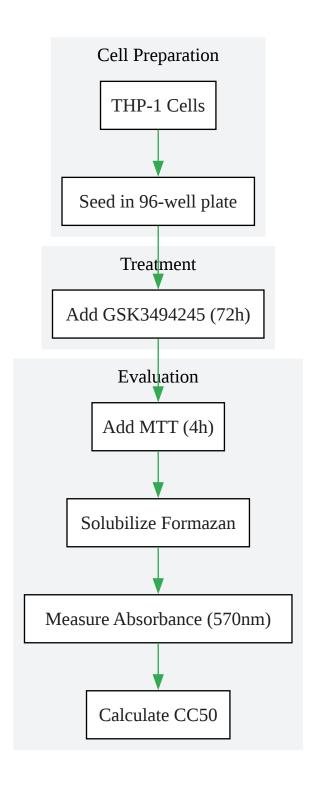


Cytotoxicity Assay against THP-1 Cells

This protocol outlines a standard method to assess the cytotoxicity of **GSK3494245** against the host cell line.[7][8]

- a. Cell Culture:
- Culture THP-1 cells as described in the intramacrophage assay protocol. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
- b. Compound Treatment:
- Prepare serial dilutions of GSK3494245 in the culture medium.
- Add the compound dilutions to the THP-1 cells and incubate for 72 hours at 37°C.
- c. Cytotoxicity Measurement (MTT Assay):
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.





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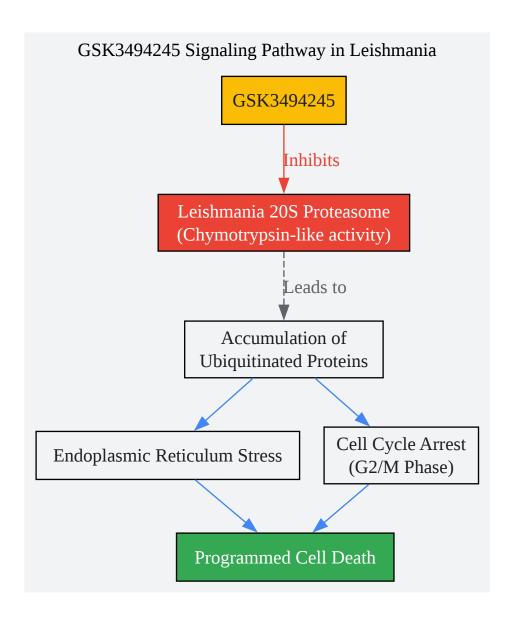
Cytotoxicity Assay Workflow

Mechanism of Action and Signaling Pathways



GSK3494245 exerts its anti-leishmanial effect through the specific inhibition of the chymotrypsin-like activity of the parasite's 20S proteasome. The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in numerous cellular processes, including cell cycle regulation, protein quality control, and stress response.

Inhibition of the Leishmania proteasome by **GSK3494245** leads to the accumulation of ubiquitinated proteins, which are normally targeted for degradation. This disruption of protein homeostasis results in cell cycle arrest, likely at the G2/M phase, and ultimately triggers a cascade of events leading to programmed cell death of the parasite.[1][9]



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GSK3494245 Mechanism of Action

Conclusion

GSK3494245 represents a promising new therapeutic avenue for the treatment of visceral leishmaniasis, particularly in areas where antimony resistance is prevalent. Its novel mechanism of action, targeting the parasite's proteasome, circumvents existing resistance pathways. The potent in vitro activity against clinical isolates of L. donovani underscores its potential. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in humans. This technical guide provides a foundational understanding for researchers and drug development professionals working towards novel anti-leishmanial therapies.

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